molecular formula C20H19NO4 B12881922 4-(3,4-Diethoxybenzylidene)-2-phenyloxazol-5(4H)-one

4-(3,4-Diethoxybenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12881922
M. Wt: 337.4 g/mol
InChI Key: DSZQUXJHBCQXLY-FOWTUZBSSA-N
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Description

4-(3,4-Diethoxybenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Diethoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3,4-diethoxybenzaldehyde with 2-phenyloxazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diethoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

4-(3,4-Diethoxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its conjugated system.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 4-(3,4-Diethoxybenzylidene)-2-phenyloxazol-5(4H)-one depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Material Science: In organic electronics, the compound’s conjugated system allows it to participate in charge transport processes, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one
  • 4-(3,4-Dihydroxybenzylidene)-2-phenyloxazol-5(4H)-one

Uniqueness

4-(3,4-Diethoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to the presence of ethoxy groups on the benzylidene moiety, which can influence its chemical reactivity and physical properties. These ethoxy groups can enhance the compound’s solubility in organic solvents and may also affect its electronic properties, making it suitable for specific applications in material science and medicinal chemistry.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

(4E)-4-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H19NO4/c1-3-23-17-11-10-14(13-18(17)24-4-2)12-16-20(22)25-19(21-16)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3/b16-12+

InChI Key

DSZQUXJHBCQXLY-FOWTUZBSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC

Origin of Product

United States

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